molecular formula C18H14F2N2S B12842271 4,4-Difluoro-5,5-dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine

4,4-Difluoro-5,5-dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine

Cat. No.: B12842271
M. Wt: 328.4 g/mol
InChI Key: GHRAOBBGSNJNBU-UHFFFAOYSA-N
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Description

4,4-Difluoro-5,5-dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine is a complex organic compound that features a quinoline moiety fused with a thieno[2,3-c]pyridine ring system. The presence of fluorine atoms and a quinoline ring imparts unique chemical and biological properties to this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-5,5-dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a quinoline derivative with a thieno[2,3-c]pyridine precursor in the presence of a fluorinating agent can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-5,5-dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and thieno[2,3-c]pyridine derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

4,4-Difluoro-5,5-dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-5,5-dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-5,5-dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine is unique due to its specific combination of a quinoline ring and a thieno[2,3-c]pyridine system, along with the presence of fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H14F2N2S

Molecular Weight

328.4 g/mol

IUPAC Name

4,4-difluoro-5,5-dimethyl-7-quinolin-3-ylthieno[2,3-c]pyridine

InChI

InChI=1S/C18H14F2N2S/c1-17(2)18(19,20)13-7-8-23-16(13)15(22-17)12-9-11-5-3-4-6-14(11)21-10-12/h3-10H,1-2H3

InChI Key

GHRAOBBGSNJNBU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C2=C(C(=N1)C3=CC4=CC=CC=C4N=C3)SC=C2)(F)F)C

Origin of Product

United States

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